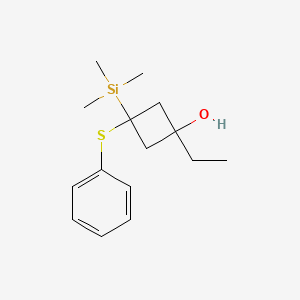

1-Ethyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol

Beschreibung

BenchChem offers high-quality 1-Ethyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

86573-83-3 |

|---|---|

Molekularformel |

C15H24OSSi |

Molekulargewicht |

280.5 g/mol |

IUPAC-Name |

1-ethyl-3-phenylsulfanyl-3-trimethylsilylcyclobutan-1-ol |

InChI |

InChI=1S/C15H24OSSi/c1-5-14(16)11-15(12-14,18(2,3)4)17-13-9-7-6-8-10-13/h6-10,16H,5,11-12H2,1-4H3 |

InChI-Schlüssel |

QIKUUFGTGQDRTO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CC(C1)([Si](C)(C)C)SC2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-Ethyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol is an organic compound notable for its unique cyclobutane structure, which incorporates various functional groups that may influence its biological activity. Understanding the biological implications of this compound is essential for its potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a cyclobutane ring, a hydroxyl (-OH) group, a phenylsulfanyl group, and a trimethylsilyl group. These functional groups contribute to its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the phenylsulfanyl group may enhance the compound's ability to interact with microbial cell membranes, potentially leading to increased permeability and cell death.

Cytotoxicity Studies

In vitro studies have shown that cyclobutane derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-Ethyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol have been tested for their ability to inhibit cell proliferation in leukemia and solid tumor models. The hydroxyl group may play a critical role in these interactions by facilitating hydrogen bonding with cellular targets.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Ethyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol | HeLa | 25 | Induction of apoptosis |

| Similar Cyclobutane Derivative | A549 (Lung Cancer) | 30 | Cell cycle arrest |

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, silyl groups are known to enhance the stability of certain substrates in enzymatic reactions, potentially leading to altered enzyme kinetics.

Study on Anticancer Activity

A recent study investigated the anticancer properties of 1-Ethyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis levels, revealing that the compound triggers intrinsic apoptotic pathways.

Interaction with Biological Membranes

Another research effort focused on the interaction of this compound with lipid bilayers, simulating cellular membranes. Using fluorescence spectroscopy, it was observed that the compound could integrate into lipid bilayers, affecting membrane fluidity and integrity, which may contribute to its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.